molecular formula C10H18O B13771524 (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan CAS No. 56058-70-9

(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan

Cat. No.: B13771524
CAS No.: 56058-70-9
M. Wt: 154.25 g/mol
InChI Key: LPEYLSKLVYWOEQ-YVMONPNESA-N
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Description

(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is an organic compound with the molecular formula C10H16O It is a furan derivative characterized by a tetrahydrofuran ring substituted with a dimethyl group and a (1-methyl-1-propenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-propanediol and 1-methyl-1-propenyl bromide.

    Formation of Tetrahydrofuran Ring: The diol undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.

    Substitution Reaction: The (1-methyl-1-propenyl) group is introduced through a substitution reaction using 1-methyl-1-propenyl bromide. This step may require the presence of a base such as potassium carbonate to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The (1-methyl-1-propenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Additionally, its lipophilic nature facilitates its interaction with cell membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: The (E)-isomer of the compound, differing in the spatial arrangement of the (1-methyl-1-propenyl) group.

    Tetrahydro-2,2-dimethyl-5-(1-propenyl)furan: A similar compound lacking the methyl group on the propenyl substituent.

Uniqueness

(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities compared to its (E)-isomer or other similar compounds.

Properties

CAS No.

56058-70-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-[(Z)-but-2-en-2-yl]-2,2-dimethyloxolane

InChI

InChI=1S/C10H18O/c1-5-8(2)9-6-7-10(3,4)11-9/h5,9H,6-7H2,1-4H3/b8-5-

InChI Key

LPEYLSKLVYWOEQ-YVMONPNESA-N

Isomeric SMILES

C/C=C(/C)\C1CCC(O1)(C)C

Canonical SMILES

CC=C(C)C1CCC(O1)(C)C

boiling_point

60.00 °C. @ 15.00 mm Hg

density

0.858-0.865

physical_description

Colourless liquid;  Citrus aroma

solubility

slightly
Soluble in fats;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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